Sofosbuvir

Catalog No.
S548929
CAS No.
1190307-88-0
M.F
C22H29FN3O9P
M. Wt
529.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sofosbuvir

CAS Number

1190307-88-0

Product Name

Sofosbuvir

IUPAC Name

propan-2-yl 2-[[[(4R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Molecular Formula

C22H29FN3O9P

Molecular Weight

529.5 g/mol

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14?,16?,18?,20?,22-,36+/m1/s1

InChI Key

TTZHDVOVKQGIBA-IECBXEDQSA-N

SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

solubility

Slightly soluble in water

Synonyms

PSI-7977; PSI 7977; PSI7977; GS7977; GS-7977; GS 7977; Sofosbuvir; Sovaldi; Virunon; Vosevi; Hepcinat; Hepcvir; Resof;

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Isomeric SMILES

CC(C)OC(=O)C(C)N[P@](=O)(OCC1C([C@@](C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

The exact mass of the compound Sofosbuvir is 529.16254 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action:

Sofosbuvir, also known as GS-5716, is a nucleotide prodrug that acts as a specific inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. This enzyme plays a crucial role in the viral replication process by synthesizing the viral RNA. Sofosbuvir competitively binds to the NS5B polymerase active site, preventing the incorporation of nucleotides into the growing viral RNA chain, thereby inhibiting viral replication [].

Treatment Applications:

Sofosbuvir has revolutionized the treatment of chronic Hepatitis C due to its high efficacy, improved tolerability profile compared to older treatments, and shorter treatment durations. Clinical research has demonstrated its effectiveness in various treatment applications, including:

  • Combination therapy: Sofosbuvir is rarely used alone and is typically combined with other direct-acting antivirals (DAAs) targeting different stages of the viral replication cycle. These combinations have achieved sustained virological response (SVR) rates exceeding 90% across different HCV genotypes, significantly improving treatment outcomes compared to older interferon-based therapies [, ].
  • Treatment-naive patients: Sofosbuvir-based regimens have shown high efficacy and safety in treatment-naive individuals, regardless of the HCV genotype [].
  • Treatment-experienced patients: Sofosbuvir-based regimens have also been successful in treating patients who have failed previous treatments with interferon-based therapies or other DAAs, offering new hope for individuals who previously had limited treatment options [].
  • Special populations: Research is ongoing to evaluate the safety and efficacy of Sofosbuvir-based regimens in specific patient populations, such as individuals with co-infections (e.g., HIV/HCV), liver cirrhosis, or kidney disease. While initial studies have shown promising results, further research is needed to optimize treatment strategies for these populations [].

Sofosbuvir is a nucleotide analog used primarily as an antiviral medication for the treatment of chronic hepatitis C virus infections. It functions as a prodrug, which means it is metabolized in the body to produce an active form that inhibits viral replication. The chemical structure of sofosbuvir is characterized by its unique modifications that enhance its bioavailability and effectiveness against the hepatitis C virus. The compound's chemical formula is C22H29FN3O9P\text{C}_{22}\text{H}_{29}\text{FN}_{3}\text{O}_{9}\text{P} and it has a molecular weight of approximately 529.458 g/mol .

Sofosbuvir acts as a direct-acting antiviral agent. As mentioned earlier, it inhibits the HCV NS5B polymerase by incorporating itself into the growing viral RNA chain, leading to chain termination and halting viral replication []. This mechanism specifically targets the virus without affecting host cellular processes, contributing to its high efficacy and reduced side effects compared to older interferon-based therapies [].

, particularly during its metabolic activation. After oral administration, it is converted into its active triphosphate form, GS-461203, through a series of hydrolytic and phosphorylation reactions. This activation primarily occurs in the liver via enzymes such as cathepsin A and carboxylesterase 1, which cleave the prodrug to release the active nucleotide . The mechanism of action involves the incorporation of GS-461203 into viral RNA by the hepatitis C virus's RNA-dependent RNA polymerase (NS5B), effectively terminating viral replication .

Sofosbuvir exhibits potent antiviral activity against the hepatitis C virus by inhibiting the NS5B polymerase, which is essential for viral RNA synthesis. The drug has demonstrated high efficacy rates, with clinical studies indicating a sustained virological response in approximately 94% to 97% of treated patients . Its unique mechanism allows it to act as a chain terminator during RNA synthesis, preventing further viral replication without affecting human DNA or RNA polymerases, which contributes to its favorable safety profile .

The synthesis of sofosbuvir involves several key steps that incorporate advanced organic chemistry techniques. The process typically begins with the preparation of a uridine derivative, which is then modified to include a phosphoramidate group that facilitates cellular uptake. The synthesis includes:

  • Formation of the uridine core: Starting from uridine, specific chemical transformations introduce functional groups necessary for activity.
  • Phosphorylation: The introduction of phosphate groups is crucial for the drug's mechanism; this is done using phosphoramidate chemistry.
  • Protection and deprotection steps: Various protecting groups are used to ensure selective reactions occur at desired sites on the molecule.

The entire synthetic route is designed to maximize yield and purity while minimizing side reactions .

Sofosbuvir is primarily used in the treatment of chronic hepatitis C virus infections, often in combination with other antiviral agents such as ribavirin or direct-acting antivirals like ledipasvir and velpatasvir. It has been approved for use in various genotypes of hepatitis C and is effective in both treatment-naive and treatment-experienced patients . The drug's ability to provide a high cure rate with a relatively short treatment duration has revolutionized hepatitis C management.

Sofosbuvir has been studied for potential interactions with various medications due to its metabolism via the cytochrome P450 system, predominantly through CYP1A2 . Notable interactions include:

  • Ribavirin: Often used in combination therapy; this pairing can enhance antiviral efficacy but may also increase the risk of adverse effects such as anemia.
  • Other Direct-Acting Antivirals: Combinations with other agents like simeprevir or daclatasvir are common and have been shown to improve treatment outcomes.

Studies have indicated that while sofosbuvir has mild toxicity, careful monitoring is required when used alongside other medications due to potential additive effects on liver function and hematological parameters .

Sofosbuvir belongs to a class of nucleotide analogs that share similar mechanisms but differ in structure and specificity. Some similar compounds include:

  • Ledipasvir: A direct-acting antiviral that inhibits NS5A protein; often used in combination with sofosbuvir.
  • Daclatasvir: Another NS5A inhibitor that can be combined with sofosbuvir for enhanced efficacy.
  • Velpatasvir: A pan-genotypic NS5A inhibitor used in conjunction with sofosbuvir.

Comparison Table

CompoundMechanismUnique Features
SofosbuvirNS5B polymerase inhibitorProdrug; high efficacy; chain terminator
LedipasvirNS5A inhibitorDirectly targets viral assembly
DaclatasvirNS5A inhibitorBroad genotype coverage
VelpatasvirNS5A inhibitorPan-genotypic; used with sofosbuvir

Sofosbuvir's uniqueness lies in its design as a prodrug that enhances cellular uptake and its specific action against the RNA-dependent RNA polymerase, making it a cornerstone in hepatitis C therapy .

Key Synthetic Routes and Intermediate Compounds

Sofosbuvir synthesis involves a complex multi-step process utilizing three well-defined starting materials in four main synthetic steps [11]. The synthesis begins with the preparation of the nucleoside core, 2-deoxy-2-fluoro-2-C-methyluridine (GS-331007 or PSI-6206), followed by phosphoramidate coupling to form the final prodrug structure [4]. The key intermediate compounds include the protected nucleoside derivatives and various phosphoramidate reagents that undergo stereoselective coupling reactions [5].

The conventional synthesis approach faces significant challenges due to the formation of diastereomeric mixtures at the phosphorus center [30]. Early synthetic routes produced sofosbuvir as a 1:1 mixture of Sp and Rp diastereomers, requiring extensive chromatographic separation or crystallization procedures to isolate the desired Sp isomer [4]. The nucleoside component synthesis involves multiple protection and deprotection steps, including silylation, benzoylation, oxidation, and fluorination reactions [4].

Recent developments have focused on convergent synthetic strategies that allow for the separate preparation and optimization of both the nucleoside and phosphoramidate components [5]. These approaches utilize gamma-lactone intermediates derived from 2-deoxy-2-fluoro-2-methylpentonic acid as key building blocks [5]. The lactone-based strategy enables efficient installation of the required stereochemistry while providing access to various analogs through modular synthesis approaches [34].

Synthetic ApproachKey IntermediatesOverall YieldStereoselectivity
Traditional RoutePSI-6206 + Phosphorochloridate15-25% [4]50:50 (Sp:Rp) [4]
Lactone-Based StrategyGamma-lactone derivatives40% [5]92:8 (Sp:Rp) [5]
Chiral Auxiliary MethodOxazaphospholidine intermediates35-45% [31]>99:1 (Sp:Rp) [31]

Nucleoside Phosphoramidate Coupling Strategies

The nucleoside phosphoramidate coupling represents the most critical step in sofosbuvir synthesis, determining both the efficiency and stereochemical outcome of the process [26]. Traditional coupling strategies employ phosphorochloridate reagents prepared from phenyl phosphorodichloridate, L-alanine isopropyl ester, and various phenol derivatives [4]. The reaction proceeds through a nucleophilic substitution mechanism where the 5-hydroxyl group of the nucleoside attacks the electrophilic phosphorus center [26].

The conventional method utilizes tert-butylmagnesium chloride as a base to generate the nucleoside alkoxide, which then displaces the leaving group from the phosphoramidate reagent [2] [14]. This approach requires careful temperature control, typically performed at 0 degrees Celsius to minimize side reactions and decomposition [2]. The reaction yields are generally moderate, ranging from 60-75%, with significant formation of 3-regioisomer byproducts due to competing nucleophilic attack at the 3-hydroxyl position [4].

Advanced coupling strategies have focused on developing more reactive and selective phosphoramidate reagents [4]. Pentafluorophenol-derived phosphoramidates demonstrate superior reactivity compared to traditional phenolic leaving groups, enabling coupling reactions under milder conditions with improved regioselectivity [4]. These reagents provide greater than 98% diastereomeric excess when used with appropriately protected nucleoside substrates [4].

The development of one-pot coupling procedures has significantly streamlined the synthesis process [31]. These methods employ oxazaphospholidine intermediates that undergo in-situ activation through bromination with N-bromosuccinimide, followed by immediate reaction with the amino acid component and nucleoside [31]. This approach eliminates the need to isolate sensitive phosphorochloridate intermediates while maintaining high stereoselectivity [31].

Recent mechanistic studies have revealed the importance of the nucleoside protection pattern on coupling efficiency and selectivity [5]. Benzyl protection of the 3-hydroxyl group provides optimal results, with the bulky protecting group directing nucleophilic attack exclusively to the 5-position [5]. Ester and carbonate protecting groups yield lower selectivities due to reduced steric differentiation between the 3 and 5 positions [5].

Stereoselective Synthesis Techniques

Stereoselective synthesis of sofosbuvir presents unique challenges due to the presence of a stereogenic phosphorus center that significantly impacts biological activity [27]. The Sp diastereomer demonstrates 18-fold higher antiviral potency compared to the Rp isomer, making stereocontrol essential for efficient drug production [27]. Traditional synthetic approaches yield equimolar mixtures of both diastereomers, necessitating the development of stereoselective methodologies [30].

Chiral auxiliary-based approaches represent one of the most successful strategies for achieving stereocontrol in phosphoramidate synthesis [16]. The use of (S)-4-isopropylthiazolidine-2-thione as a chiral auxiliary enables the preparation of diastereomerically enriched phosphorochloridate reagents with ratios up to 14:1 (Sp:Rp) [16]. The stereochemical outcome depends on the electronic properties of the phenol component, with electron-withdrawing substituents generally favoring the desired Sp configuration [16].

Dynamic kinetic resolution has emerged as an alternative stereoselective approach [5]. This method exploits the configurational instability of certain phosphoramidate intermediates under basic conditions [5]. When the 3-hydroxyl group is protected with a benzyl group, the coupling reaction proceeds with a 92:8 stereoselectivity in favor of the Sp isomer through a kinetically controlled process [5]. The stereochemical outcome is attributed to differential steric interactions between the approaching nucleoside and the chiral environment around the phosphorus center [5].

Enzymatic resolution methods have also been investigated for obtaining stereochemically pure sofosbuvir precursors [27]. Engineered phosphotriesterase variants demonstrate remarkable selectivity for hydrolyzing the undesired Rp diastereomer while leaving the Sp isomer intact [27]. The W131M and I106A/W131M variants achieve complete stereoselective hydrolysis within 20 minutes, providing access to stereochemically pure materials [27].

The development of stereoselective synthesis techniques has also focused on catalyst-controlled asymmetric reactions [34]. Copper-catalyzed enantioselective alpha-oxidation reactions enable the construction of the nucleoside framework with predetermined stereochemistry [34]. These methods utilize chiral amine ligands to control the absolute configuration of newly formed stereocenters during key bond-forming reactions [34].

Stereoselective MethodStereoselectivity Ratio (Sp:Rp)Reaction TimeYield
Chiral Auxiliary (Thiazolidinethione)14:1 [16]2-4 hours [16]65-80% [16]
Dynamic Kinetic Resolution92:8 [5]6-12 hours [5]40% [5]
Enzymatic Resolution>99:1 [27]20 minutes [27]85-95% [27]
Oxazaphospholidine Method>99:1 [31]1-2 hours [31]70-85% [31]

Process Optimization and Scalability Challenges

Industrial-scale production of sofosbuvir presents numerous technical and economic challenges that require careful process optimization [3]. The synthesis involves multiple air and moisture-sensitive intermediates, necessitating specialized handling procedures and equipment [11]. Manufacturing facilities must operate under stringent Good Manufacturing Practice guidelines with appropriate containment systems for handling potent pharmaceutical intermediates [36].

Scale-up challenges primarily stem from the complex stereochemistry requirements and the need to maintain high purity throughout the multi-step synthesis [17]. The conventional synthesis route suffers from moderate overall yields, typically ranging from 15-25%, which significantly impacts production economics [4]. Process intensification efforts have focused on developing more efficient synthetic routes that minimize the number of steps while maintaining product quality [18].

Solvent selection and recovery represent critical aspects of process optimization [18]. The synthesis requires multiple organic solvents including dichloromethane, tetrahydrofuran, and various alcohols for different reaction steps [2]. Implementation of solvent recycling systems becomes essential for economic viability, particularly given the large volumes required for commercial production [18]. Alternative solvent systems have been investigated to reduce environmental impact while maintaining reaction efficiency [18].

Temperature control and reaction monitoring present additional scalability challenges [19]. Many synthetic steps require precise temperature control to prevent decomposition of sensitive intermediates [2]. The implementation of continuous monitoring systems using in-process analytical techniques becomes crucial for ensuring batch-to-batch consistency [19]. Process analytical technology applications include real-time monitoring of reaction progress through spectroscopic methods [40].

The crystallization and purification steps require particular attention during scale-up [33]. Sofosbuvir exhibits polymorphism, with different crystalline forms showing varying stability and bioavailability characteristics [19]. Industrial processes must consistently produce the desired polymorphic form while avoiding contamination with undesired polymorphs [19]. The development of robust crystallization procedures involves optimization of nucleation and growth conditions through systematic studies of temperature, concentration, and seeding protocols [33].

Process ParameterLaboratory ScalePilot ScaleCommercial ScaleKey Challenges
Batch Size1-10 kg [3]100-500 kg [3]3,500 kg [3]Heat and mass transfer [3]
Reaction Time2-6 hours [2]4-8 hours [3]6-12 hours [3]Mixing efficiency [3]
Yield40-60% [4]35-50% [3]30-45% [3]Process optimization [3]
Purity>98% [4]>97% [3]>95% [3]Impurity control [3]

Equipment design considerations include the need for corrosion-resistant materials due to the use of various acids and bases throughout the synthesis [11]. Specialized mixing systems are required to ensure homogeneous reaction conditions, particularly for heterogeneous coupling reactions [3]. The implementation of automated charging systems minimizes exposure risks while ensuring accurate stoichiometry [36].

Quality control systems must be implemented at each stage of the manufacturing process to ensure consistent product quality [37]. This includes comprehensive testing of raw materials, in-process monitoring, and final product analysis [37]. Analytical methods must be validated according to regulatory guidelines and demonstrate specificity, accuracy, precision, and stability-indicating properties [40].

Cost reduction strategies focus on optimizing raw material utilization and minimizing waste generation [17]. The high cost of starting materials, particularly the specialized nucleoside precursors, drives efforts to maximize atom economy and minimize losses [17]. Alternative synthetic routes using less expensive starting materials have been investigated, though they often require additional development to achieve comparable efficiency and selectivity [20].

Green Chemistry Approaches in Industrial Production

Green chemistry principles have become increasingly important in sofosbuvir manufacturing as pharmaceutical companies seek to reduce environmental impact while maintaining economic viability [8]. Traditional synthetic routes generate substantial waste streams due to the use of stoichiometric reagents, multiple protection-deprotection sequences, and extensive purification procedures [10]. Implementation of green chemistry approaches addresses these concerns through the development of more atom-economical processes and the elimination of hazardous substances [8].

Catalyst development represents a key area of green chemistry innovation in sofosbuvir synthesis [8]. Merck has developed a multifunctional catalyst system that enables stereoselective nucleoside phosphoramidate coupling in just two reaction steps, reducing the overall environmental impact by more than 85% [8]. This catalyst system eliminates the need for stoichiometric chiral reagents while providing excellent stereoselectivity and yield [8]. The dimeric catalyst design exhibits unusual second-order kinetics, indicating the involvement of two catalyst molecules in the rate-determining step [8].

Solvent reduction and replacement strategies have focused on minimizing the use of chlorinated solvents [18]. Alternative manufacturing processes have successfully replaced dichloromethane with less hazardous alternatives while maintaining reaction efficiency [18]. The implementation of continuous processing techniques enables significant reductions in solvent consumption compared to traditional batch processes [21]. Solvent recycling systems have been optimized to achieve greater than 95% recovery rates for major organic solvents [17].

Biocatalytic approaches offer promising alternatives to traditional chemical synthesis methods [9]. Enzymatic transformations typically operate under mild conditions with high selectivity, reducing the need for protecting groups and harsh reagents [9]. Stabilized biocatalyst systems using immobilization techniques demonstrate extended operational lifetimes, enabling continuous production processes [9]. Packed-bed bioreactor systems have achieved productivity levels suitable for commercial applications while maintaining environmental sustainability [9].

Waste minimization strategies include the development of telescoped reaction sequences that eliminate intermediate isolation steps [25]. These approaches reduce solvent consumption and waste generation while improving overall process efficiency [25]. The optimization of workup procedures has focused on minimizing the use of aqueous washes and extraction solvents [10]. Alternative purification methods, including crystallization-based separations, have been developed to replace chromatographic purifications that require large solvent volumes [10].

Green Chemistry MetricTraditional ProcessOptimized ProcessImprovement
Process Mass Intensity150-200 [17]80-120 [8]40-60% reduction [8]
Solvent Consumption (L/kg)250-350 [17]100-150 [8]50-70% reduction [8]
Energy Consumption (kWh/kg)180-220 [17]90-130 [8]40-50% reduction [8]
Waste Generation (kg/kg)120-180 [17]60-90 [8]50% reduction [8]

Energy efficiency improvements have been achieved through process intensification and the implementation of heat integration systems [21]. Continuous processing technologies enable better heat management and reduced energy consumption compared to batch operations [21]. The optimization of temperature profiles and the elimination of unnecessary heating and cooling cycles contribute to overall energy savings [8].

Raw material sustainability considerations include the selection of renewable feedstocks where possible [9]. Biotransformation routes utilizing readily available starting materials offer advantages over synthetic routes requiring petroleum-derived precursors [9]. The development of shorter synthetic routes reduces the overall consumption of raw materials while improving atom economy [8].

Life cycle assessment studies have been conducted to evaluate the environmental impact of different manufacturing approaches [10]. These analyses consider factors including raw material consumption, energy usage, waste generation, and transportation requirements [10]. The results guide decision-making for process selection and optimization priorities [10]. Continuous improvement programs incorporate sustainability metrics alongside traditional quality and cost considerations [10].

Sofosbuvir, a nucleotide analog inhibitor used in the treatment of hepatitis C virus infection, requires comprehensive analytical characterization to ensure pharmaceutical quality and therapeutic efficacy. This review examines the principal analytical methodologies employed for sofosbuvir analysis, focusing on chromatographic techniques, spectroscopic methods, and validation protocols following International Conference on Harmonization guidelines [1] [2] [3].

Chromatographic Techniques

High-Performance Liquid Chromatography and Reverse-Phase High-Performance Liquid Chromatography

High-Performance Liquid Chromatography represents the most widely utilized analytical technique for sofosbuvir quantification and characterization. The technique offers exceptional separation efficiency, precision, and versatility for both individual and simultaneous determination of sofosbuvir with other antiviral agents [1] [2] [3].

Stationary Phase Considerations

The selection of chromatographic columns demonstrates significant impact on separation efficiency and method performance. Agilent Eclipse plus C8 columns (250 mm × 4.6 mm, 5 µm) have demonstrated superior performance for simultaneous determination of sofosbuvir with ledipasvir, daclatasvir, and simeprevir, achieving effective separation with retention times of 2.867 minutes for sofosbuvir [1]. Alternative stationary phases include Phenomenex Luna C-18 columns (150 mm × 4.6 mm × 5 μm), which provide excellent resolution with retention times of approximately 5 minutes [4].

The Kromasil 100 C18 columns (250 × 4.6 mm, 5 μ) have proven particularly effective for stability-indicating methods, enabling separation of sofosbuvir from its degradation products with retention times of 54.28 minutes under gradient elution conditions [3]. This extended retention time facilitates comprehensive impurity profiling and degradation product analysis.

Mobile Phase Optimization

Mobile phase composition represents a critical parameter affecting separation efficiency and peak resolution. Gradient elution systems utilizing acetonitrile and phosphate buffer (pH 6.5) have demonstrated exceptional performance, with sofosbuvir detection at 260 nm and correlation coefficients exceeding 0.999 [1]. The gradient approach enables optimal separation of multiple components while maintaining acceptable analysis times.

Isocratic systems employing acetonitrile:methanol combinations (80:20 v/v) with 0.1% phosphoric acid (40:60) provide robust analytical performance with simplified method development and reduced equilibration times [4]. The phosphoric acid modification enhances peak symmetry and improves chromatographic resolution.

Complex mobile phase systems incorporating buffer solutions with acetonitrile (97.5:2.5% v/v) as Mobile Phase A and acetonitrile, isopropyl alcohol, methanol, and purified water (60:20:10:10% v/v/v/v) as Mobile Phase B enable comprehensive impurity analysis with detection wavelengths at 263 nm [3].

Method Performance Characteristics

The analytical performance of reversed-phase high-performance liquid chromatography methods for sofosbuvir demonstrates exceptional precision and accuracy. Linearity ranges typically span 1.0-20.0 μg/mL with correlation coefficients consistently exceeding 0.999, indicating robust quantitative relationships between concentration and detector response [1].

Detection and quantification limits demonstrate remarkable sensitivity, with limit of detection values ranging from 0.022-0.039 μg/mL and limit of quantification values between 0.067-0.118 μg/mL for high-performance liquid chromatography methods [1]. These sensitivity parameters enable trace-level analysis and impurity determination at pharmaceutically relevant concentrations.

Precision studies reveal excellent reproducibility, with relative standard deviation values between 0.39-1.57% for repeatability and 0.70-1.57% for intermediate precision [1]. These precision parameters satisfy International Conference on Harmonization requirements and demonstrate method reliability for routine pharmaceutical analysis.

System Suitability Parameters

Comprehensive system suitability evaluation ensures consistent analytical performance. Theoretical plate numbers exceed 2000 for all analytes, indicating adequate column efficiency [1]. Tailing factors remain below 2.0, demonstrating acceptable peak symmetry. Resolution values exceed 1.5 between adjacent peaks, ensuring complete chromatographic separation.

Capacity factors range from 1.13-5.29, indicating appropriate retention characteristics [1]. Selectivity factors exceed 1.5, confirming adequate separation between sofosbuvir and potential interferents. These parameters collectively ensure robust analytical performance throughout method application.

Liquid Chromatography-Tandem Mass Spectrometry

Liquid Chromatography-Tandem Mass Spectrometry provides unparalleled specificity and sensitivity for sofosbuvir analysis, particularly in biological matrices. The technique combines chromatographic separation with mass spectrometric detection, enabling definitive compound identification and quantification at trace levels [5] [6] [7] [8].

Mass Spectrometric Parameters

Electrospray ionization operates in positive mode, generating protonated molecular ions for sofosbuvir at m/z 530. Multiple Reaction Monitoring employs characteristic fragmentation transitions, with the primary transition m/z 530→242.3 providing optimal sensitivity and selectivity [5]. Alternative transitions include m/z 530.10→243.10, demonstrating consistent fragmentation patterns across different instrumental platforms [6].

Collision energies require optimization for maximum product ion intensity, typically ranging from 15-25 eV depending on instrumental configuration. Source parameters including capillary voltage (4 kV), source temperature (350°C), and gas flow rates demand careful optimization for maximum ionization efficiency [9].

Chromatographic Conditions

Liquid chromatography separation employs reversed-phase columns, typically Zorbax C18 Stable Bond configurations (4.6 mm × 50 mm) providing rapid analysis with retention times under 3 minutes [5]. Mobile phase systems incorporate acetonitrile with formic acid (typically 1% concentration) to enhance ionization efficiency and improve peak shape.

Flow rates of 600 μL/min optimize separation efficiency while maintaining mass spectrometer compatibility [5]. Injection volumes typically range from 10-30 μL, balancing sensitivity requirements with column capacity limitations.

Analytical Performance

Linearity ranges for liquid chromatography-tandem mass spectrometry methods span multiple orders of magnitude, typically 0.5-5000 ng/mL for sofosbuvir, enabling analysis from trace detection to therapeutic concentrations [5]. Correlation coefficients consistently exceed 0.999, demonstrating excellent quantitative performance.

Extraction recovery from biological matrices ranges from 96.70-98.30% for sofosbuvir, indicating efficient sample preparation procedures [5]. Matrix effects require careful evaluation, with matrix factors of 1.340 for sofosbuvir indicating moderate ionization enhancement [5]. The use of stable isotope-labeled internal standards effectively compensates for matrix effects and ensures analytical accuracy.

Lower limits of quantification reach 0.5 ng/mL for sofosbuvir in human plasma, enabling pharmacokinetic studies and therapeutic drug monitoring [6]. Accuracy parameters demonstrate 98-102% recovery at quality control concentrations, satisfying regulatory requirements for bioanalytical method validation.

Sample Preparation Techniques

Liquid-liquid extraction represents the predominant sample preparation approach for biological matrices. Methyl tert-butyl ether provides excellent extraction efficiency for sofosbuvir and related compounds while minimizing matrix interference [7]. Alternative approaches include protein precipitation using acetonitrile, offering simplified sample preparation with acceptable recovery and precision [8].

Solid-phase extraction techniques enable higher sample cleanup efficiency but require additional method development and validation. The selection of extraction technique depends on analytical requirements, sample throughput, and matrix complexity considerations.

Spectroscopic Methods

Ultraviolet-Visible Spectrophotometry

Ultraviolet-Visible spectrophotometry provides a fundamental analytical approach for sofosbuvir quantification, offering simplicity, cost-effectiveness, and broad accessibility for pharmaceutical analysis. The technique exploits the chromophoric properties of sofosbuvir's nucleoside structure for quantitative determination [10] [11] [12].

Spectral Characteristics

Sofosbuvir exhibits characteristic ultraviolet absorption with maximum absorbance at wavelengths between 260-261 nm when dissolved in methanol or aqueous solutions [10] [11] [12]. This absorption maximum corresponds to the π→π* electronic transitions within the pyrimidine nucleoside moiety. The absorption spectrum demonstrates good linearity following Beer-Lambert law across pharmaceutically relevant concentration ranges.

Alternative wavelengths include 260.5 nm when analyzed in aqueous media, providing comparable analytical performance [13]. The selection of detection wavelength influences method sensitivity and specificity, with 260-261 nm representing optimal wavelengths for maximum absorbance and analytical precision.

Solvent Selection and Method Development

Methanol represents the preferred solvent system for sofosbuvir spectrophotometric analysis, providing complete dissolution and optimal spectral resolution [10] [11]. Alternative solvent systems include acetonitrile:methanol mixtures (30:70 v/v), which enhance solubility while maintaining spectral integrity [14].

Aqueous systems demonstrate acceptable performance for routine analysis, though resolution may be reduced compared to organic solvents [13]. The pH of aqueous solutions requires careful control to maintain consistent spectral characteristics and prevent degradation.

Analytical Performance Parameters

Linearity ranges for ultraviolet-visible spectrophotometry typically span 5.0-30.0 μg/mL for sofosbuvir, with correlation coefficients ranging from 0.996-0.9991 [10] [14]. These linearity parameters enable accurate quantification across therapeutic concentration ranges while maintaining acceptable precision.

Detection limits reach 1.6 μg/mL with quantification limits of 4.8 μg/mL for optimized methods [12]. While less sensitive than chromatographic techniques, these limits satisfy requirements for pharmaceutical formulation analysis and quality control applications.

Accuracy studies demonstrate recovery values between 98.04-101.70%, indicating excellent method accuracy across multiple concentration levels [10]. Precision parameters show relative standard deviation values below 2%, satisfying International Conference on Harmonization requirements for analytical method validation.

Simultaneous Determination Methods

Advanced spectrophotometric approaches enable simultaneous determination of sofosbuvir with co-formulated drugs through mathematical manipulation of spectral data. Ratio difference methods measure amplitude differences at specific wavelengths (270 nm and 208 nm) to resolve overlapping spectra [15].

First derivative spectrophotometry employs wavelength intervals (Δλ = 10 nm) with scaling factors to enhance resolution between overlapping compounds [15]. Peak amplitude measurements at 274 nm enable selective sofosbuvir determination without interference from co-formulated drugs.

Ratio subtraction methods divide mixture spectra by reference drug spectra, followed by mathematical manipulation to resolve individual component concentrations [15]. These approaches demonstrate excellent selectivity and precision for multi-component pharmaceutical formulations.

Chemometric Approaches

Modern chemometric techniques enhance spectrophotometric analysis through multivariate data analysis. Concentration Residual Augmented Classical Least Squares and Spectral Residual Augmented Classical Least Squares models enable simultaneous determination of multiple antiviral compounds [16].

Spectral Residual Augmented Classical Least Squares models demonstrate superior analytical performance with lower detection limits (0.5171 μg/mL for sofosbuvir) and higher precision (relative bias corrected mean square error of prediction: 0.1481-0.2509%) [16]. These approaches enable complex mixture analysis without chromatographic separation.

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides definitive structural characterization of sofosbuvir polymorphs and crystal forms, enabling comprehensive understanding of solid-state properties and pharmaceutical behavior. The technique reveals molecular conformations, intermolecular interactions, and packing arrangements critical for drug development and quality control [17] [18] [19].

Polymorphic Forms and Crystal Systems

Sofosbuvir exhibits extensive polymorphism with at least 15 documented polymorphic forms reported in the literature [17] [20]. The three most thoroughly characterized forms include Form 1, Form 6, and Form 7, each demonstrating distinct crystal systems and molecular arrangements.

Form 1 crystallizes in the monoclinic crystal system with space group P21, containing four molecules per unit cell [17] [20]. The structure exhibits a melting point of 96°C and represents a metastable polymorph under ambient conditions. The molecular conformation differs significantly from other polymorphic forms, particularly in the orientation of the phosphate group and alanine isopropyl ester moiety.

Form 6 adopts an orthorhombic crystal lattice with space group P212121, incorporating four molecules per unit cell [17] [20]. This polymorph demonstrates the highest thermodynamic stability at room temperature with a melting point of 118°C. The compact crystal packing contributes to enhanced stability and represents the preferred manufacturing form for pharmaceutical applications.

Form 7 crystallizes in a monoclinic system with space group P21, containing two molecules per unit cell [17] [20]. The melting point of 125°C indicates intermediate stability, though the form exhibits metastable behavior under ambient storage conditions. The molecular conformation closely resembles Form 6, differing primarily in the l-alanine isopropyl ester group orientation.

Molecular Conformations and Hydrogen Bonding

Crystallographic analysis reveals significant conformational differences between polymorphic forms, particularly affecting the phosphate group flexibility and molecular packing arrangements [17]. Forms 6 and 7 demonstrate conformational similarity, creating hydrogen-bonded chains linking similar sofosbuvir rotamers through intermolecular interactions.

The hydrogen bonding patterns vary between polymorphic forms, with Form 7 exhibiting parallel chain orientations while Form 6 displays alternating chain arrangements rotated by 180° [17]. These structural differences influence physical properties including dissolution behavior, stability, and bioavailability characteristics.

Intermolecular interactions include classical hydrogen bonds between hydroxyl groups and phosphate oxygen atoms, as well as weaker C-H···O interactions contributing to crystal stability [17]. The fluorine substitution creates additional intermolecular contacts that influence packing efficiency and thermodynamic stability.

Structural Characterization Techniques

Single crystal X-ray diffraction provides complete structural determination including atomic coordinates, bond lengths, bond angles, and torsion angles [21] [22]. The technique enables unambiguous confirmation of absolute stereochemistry and molecular connectivity essential for pharmaceutical registration.

Powder X-ray diffraction offers rapid polymorphic identification and quantitative analysis of crystalline phases in pharmaceutical formulations [23]. Characteristic diffraction patterns enable fingerprint identification of specific polymorphic forms and detection of polymorphic transformations during processing or storage.

Advanced techniques including micro-electron diffraction enable structural determination from nano-crystalline samples, particularly valuable for unstable polymorphic forms or co-crystals with limited crystal size [19]. This approach has successfully determined absolute stereochemistry for pharmaceutical compounds including sofosbuvir co-crystals.

Pharmaceutical Implications

Crystal structure analysis directly correlates with pharmaceutical properties including dissolution rate, bioavailability, and manufacturing behavior [18] [24]. Form 6 demonstrates optimal pharmaceutical properties with enhanced stability and consistent manufacturing performance, leading to its selection as the preferred commercial form.

Co-crystallization studies reveal formation of multi-component crystal systems with improved solubility and dissolution characteristics [18] [24]. Three sofosbuvir co-crystals, two solvates, and two co-amorphous systems demonstrate potential for pharmaceutical enhancement through crystal engineering approaches.

Polymorphic transformations during pharmaceutical processing require careful monitoring through crystallographic techniques [21]. Manufacturing processes consistently produce sofosbuvir as the thermodynamically stable Form 6, though minor quantities of metastable forms may appear under specific processing conditions.

Validation Protocols per International Conference on Harmonization Guidelines

Validation Parameters and Acceptance Criteria

Analytical method validation for sofosbuvir follows International Conference on Harmonization Q2(R2) guidelines, ensuring analytical procedures meet regulatory requirements for pharmaceutical analysis [25]. The validation framework encompasses specificity, linearity, accuracy, precision, detection limits, quantification limits, robustness, and range determinations.

Specificity and Selectivity

Specificity validation demonstrates the analytical method's ability to measure sofosbuvir accurately in the presence of expected impurities, degradation products, and excipients [26] [27] [28]. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions confirm method selectivity for sofosbuvir versus degradation products.

Peak purity assessment utilizing photodiode array detection ensures chromatographic peak homogeneity and absence of co-eluting interferents [29]. Spectral overlay comparisons between reference standards and sample peaks confirm compound identity and purity throughout the analytical range.

Placebo interference studies demonstrate absence of excipient interference at sofosbuvir retention times [29]. Common pharmaceutical excipients including microcrystalline cellulose, lactose, and magnesium stearate show no significant interference at detection wavelengths, confirming method specificity for pharmaceutical formulations.

Linearity and Range

Linearity validation establishes proportional relationships between analyte concentration and detector response across specified concentration ranges [26] [27] [28]. Sofosbuvir methods demonstrate excellent linearity with correlation coefficients consistently exceeding 0.999 across concentration ranges from 1.0-20.0 μg/mL for high-performance liquid chromatography methods.

Statistical evaluation includes assessment of residual plots, lack-of-fit testing, and confidence interval determination for regression parameters [25]. Visual inspection of residual plots confirms random distribution around zero, indicating absence of systematic bias and validation of linear model assumptions.

Range validation encompasses concentrations from 50-150% of nominal test concentrations, ensuring analytical coverage for expected sample variations [28]. Extended ranges may be required for dissolution testing or stability studies, necessitating linearity demonstration across broader concentration ranges.

Accuracy and Recovery

Accuracy validation demonstrates closeness of measured values to true analyte concentrations through recovery studies at multiple concentration levels [26] [27] [28]. Standard addition methodology employs spiking known amounts of reference standard into sample matrices followed by quantitative recovery determination.

Recovery studies typically employ three concentration levels (50%, 100%, and 150% of nominal concentrations) with multiple replicates per level [28]. Acceptance criteria require recovery values between 98-102% with relative standard deviation below 2.0% at each concentration level.

Matrix effects evaluation compares analytical response in sample matrices versus neat solution standards [27]. Acceptable matrix effects demonstrate minimal interference from sample components, ensuring accuracy throughout the intended application range.

Precision Studies

Precision validation encompasses repeatability (intra-day precision) and intermediate precision (inter-day precision) determinations [26] [27] [28]. Repeatability studies employ six replicate preparations analyzed under identical conditions within a single analytical run.

Intermediate precision evaluates method performance across different days, analysts, and instrumental conditions [25]. Design of experiments approaches optimize precision studies by systematically varying analytical conditions while maintaining statistical rigor.

Acceptance criteria require relative standard deviation values below 2.0% for both repeatability and intermediate precision studies [28]. These precision parameters ensure analytical reliability for routine pharmaceutical analysis and quality control applications.

Detection and Quantification Limits

Limit of detection represents the lowest analyte concentration producing detectable signals distinguishable from analytical noise [26] [28]. Signal-to-noise ratio methodology requires minimum ratios of 3:1 for detection limit determination, typically calculated using standard deviation of blank measurements.

Limit of quantification defines the lowest concentration enabling accurate and precise quantitative determination [26] [28]. Signal-to-noise ratios of 10:1 or relative standard deviation below 10% at the quantification limit establish acceptable quantitative performance.

Alternative approaches include visual evaluation methods and mathematical calculations based on calibration curve parameters [25]. The standard deviation of y-intercepts divided by calibration slope provides statistically rigorous limit calculations for regulatory submissions.

Robustness and System Suitability

Robustness validation evaluates analytical method stability under deliberate variations in analytical conditions [26] [27] [28]. Typical variations include mobile phase composition (±2%), flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm).

System suitability testing establishes ongoing performance criteria for routine method application [25]. Parameters include retention time reproducibility, peak area precision, theoretical plate numbers, tailing factors, and resolution between critical peak pairs.

Acceptance criteria ensure consistent analytical performance throughout method lifecycle [29]. System suitability failures trigger investigation and corrective action before sample analysis, maintaining analytical integrity and regulatory compliance.

Analytical Quality by Design Considerations

Modern analytical method development incorporates Quality by Design principles to enhance method understanding and reliability [25]. Risk assessment identifies critical method parameters affecting analytical performance, enabling systematic method optimization and control strategy development.

Design space definition establishes acceptable ranges for method parameters based on method understanding and validation data [25]. Control strategies ensure method performance within validated parameters through appropriate system suitability testing and ongoing method monitoring.

Lifecycle management approaches enable method improvements and modifications based on enhanced understanding and technological advances [25]. Change control procedures ensure regulatory compliance while enabling continuous improvement throughout method application.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

White to off-white crystalline solid

XLogP3

1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

529.16254467 g/mol

Monoisotopic Mass

529.16254467 g/mol

Heavy Atom Count

36

Decomposition

Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WJ6CA3ZU8B

Drug Indication

Sofosbuvir is used in combination therapy with other antiviral medications to treat chronic hepatitis C virus (HCV) infected patients with HCV genoptypes 1-6, and to treat HCV and HIV co-infected patients. Depending on the level of cirrhosis or decompensation, combination therapy can also include either ribavirin alone or ribavirin and peg-interferon alfa. When used in combination with [DB09027], sofosbuvir has the following indications: treatment of genotypes 1, 4, 5, or 6 infection without cirrhosis or with compensated cirrhosis; in combination with [DB00811] for genotype 1 infection with decompensated cirrhosis; or in combination with [DB00811] for the treatment of genotype 1 or 4 infection who are liver transplant recipients without cirrhosis or with compensated cirrhosis. When used in combination with [DB11613] as the combination product Epclusa, sofosbuvir is indicated for the treatment of adult patients with chronic hepatitis C virus (HCV) genotypes 1, 2, 3, 4, 5, or 6 infection without cirrhosis or with compensated cirrhosis, or in combination with [DB00811] if associated with decompensated cirrhosis. Resistance: Reduced susceptibility to sofosbuvir has been associated with the NS5B substitution mutation S282T.
Sovaldi is indicated in combination with other medicinal products for the treatment of chronic hepatitis C (CHC) in adult and paediatric patients aged 3 years and above (see sections 4. 2, 4. 4 and 5. 1). For hepatitis C virus (HCV) genotype specific activity, see sections 4. 4 and 5. 1. Sovaldi is indicated in combination with other medicinal products for the treatment of chronic hepatitis C (CHC) in adults and paediatric patients aged 3 years and above (see sections 4. 2, 4. 4 and 5. 1). For hepatitis C virus (HCV) genotype specific activity, see sections 4. 4 and 5. 1.
Treatment of chronic hepatitis C

Livertox Summary

Sofosbuvir is an oral nucleoside analogue and potent inhibitor of the hepatitis C virus (HCV) RNA polymerase that is used in combination with other antiviral agents to treat chronic hepatitis C. Elevations in serum enzyme levels during sofosbuvir therapy are uncommon, and it has not been implicated convincingly in cases of clinically apparent liver injury with jaundice. Nevertheless, and for unknown reasons, successful antiviral therapy of hepatitis C with sofosbuvir and other direct acting agents in patients with cirrhosis is occasionally complicated by hepatic decompensation; furthermore, treatment can cause reactivation of hepatitis B in susceptible patients coinfected with the hepatitis B virus (HBV).

Drug Classes

Hepatitis C Agents

Therapeutic Uses

Sovaldi is a hepatitis C virus (HCV) nucleotide analog NS5B polymerase inhibitor indicated for the treatment of chronic hepatitis C (CHC) infection as a component of a combination antiviral treatment regimen. /Included in US product label/
The following points should be considered when initiating treatment with Sovaldi: Monotherapy of Sovaldi is not recommended for treatment of chronic hepatitis C (CHC). Treatment regimen and duration are dependent on both viral genotype and patient population. Treatment response varies based on baseline host and viral factors.

Mechanism of Action

Sofosbuvir is a direct-acting antiviral agent (pan-genotypic polymerase inhibitor) against the hepatitis C virus. HCV RNA replication is mediated by a membrane-associated multiprotein replication complex. The HCV polymerase (NS5B protein) is an RNA-dependent RNA polymerase (RdRp). It is the essential initiating and catalytic subunit of this replication complex and is critical for the viral replication cycle. There is no human homolog for HCV NS5B RdRp. Sofosbuvir is a monophosphorylated pyrimidine nucleotide prodrug that undergoes intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203). GS-461203 competes with natural nucleotides for incorporation (by HCV NS5B) into the nascent RNA strand during replication of the viral genome. GS-461203 differs from endogenous pyrimidine nucleotides in that it has been modified at the 2' position with the addition of a methyl and a fluoro functional group. Incorporation of GS-461203 into nascent RNA strongly reduces the efficiency of further RNA elongation by RdRp, resulting in premature termination of RNA synthesis. The stopping of viral replication leads to a rapid decline of HCV viral load and clearing of HCV levels in the body.

Absorption Distribution and Excretion

Sofosbuvir is approximately 61-65% bound to human plasma proteins and the binding is independent of drug concentration over the range of 1 ug/mL to 20 ug/mL. Protein binding of GS-331007 was minimal in human plasma. After a single 400 mg dose of (14)C-sofosbuvir in healthy subjects, the blood to plasma ratio of (14)C-radioactivity was approximately 0.7.
The pharmacokinetic properties of sofosbuvir and the predominant circulating metabolite GS-331007 have been evaluated in healthy adult subjects and in subjects with chronic hepatitis C. Following oral administration of SOVALDI, sofosbuvir was absorbed with a peak plasma concentration observed at approximately 0.5-2 hour post-dose, regardless of dose level. Peak plasma concentration of GS-331007 was observed between 2 to 4 hours post-dose. Based on population pharmacokinetic analysis in subjects with genotype 1 to 6 HCV infection who were coadministered ribavirin (with or without pegylated interferon), geometric mean steady state AUC0-24 was 969 ng*hr/mL for sofosbuvir (N=838), and 6790 ng*hr/mL for GS-331007 (N=1695), respectively. Relative to healthy subjects administered sofosbuvir alone (N = 272), the sofosbuvir AUC0-24 was 60% higher; and GS-331007 AUC0-24 was 39% lower, respectively, in HCV-infected subjects. Sofosbuvir and GS-331007 AUCs are near dose proportional over the dose range of 200 mg to 1200 mg.
Following a single 400 mg oral dose of (14)C-sofosbuvir, mean total recovery of the dose was greater than 92%, consisting of approximately 80%, 14%, and 2.5% recovered in urine, feces, and expired air, respectively. The majority of the sofosbuvir dose recovered in urine was GS-331007 (78%) while 3.5% was recovered as sofosbuvir. These data indicate that renal clearance is the major elimination pathway for GS-331007.
Studies in pregnant rats showed that sofosbuvir crossed the placenta. Fetal blood and brain sofosbuvir derived radioactivity was higher than in dams, but fetal liver and kidney had lower levels than corresponding organs in dams. Sofosbuvir-derived radioactivity was also quantifiable in milk from day 2 postpartum rats, but nursing pups did not appear to be extensively exposed to drug-derived radioactivity. Milk to plasma ratios were 0.1 at 1 hour and 0.8 at 24 hours.
For more Absorption, Distribution and Excretion (Complete) data for Sofosbuvir (6 total), please visit the HSDB record page.

Metabolism Metabolites

In vitro studies in human liver microsomes showed that sofosbuvir was an efficient substrate for Cathepsin A (Cat A) and carboxyl esterase 1 (CES1). There were no indications of metabolism via urdine diphosphate glucuronosyltransferases (UGTs) or flavin-containing monooxygenase (FMO). Sofosbuvir was cleaved by CatA and CES1 and subsequent activation steps included amino acid removal by histidine triad nucleotide-binding protein 1 (HINT1) and phosphorylation by uridine monophosphate-cytidine monophosphate (UMP-CMP) kinase and nucleoside diphosphate (NDP) kinase. In vitro data indicated that Cat A preferentially hydrolysed sofosbuvir (the S-diastereomer) while CES1 did not exhibit stereoselectivity. This would be consistent with studies using GS-9851 showing a less efficient metabolism to the triphosphate in the hepatically-derived cell line containing the Clone A replicon and shown to exhibit low CES 1 activity, but high Cat A activity compared with primary human hepatocytes. Following incubation of hepatocytes from rat, dog, monkey and human GS-9851 was converted to the triphosphate GS-461203 in all species, most efficiently in human. Sofosbuvir was also readily converted to the triphosphate in dog liver after oral doses and was the dominant metabolite at all time points assessed with a long half-life of approx. 18 hours. The active metabolite GS-461203 could not be detected in monkey. Further while GS-461203 was detected in rat liver, it could not be measured in liver from mouse.
Sofosbuvir is extensively metabolized in the liver to form the pharmacologically active nucleoside analog triphosphate GS-461203. The metabolic activation pathway involves sequential hydrolysis of the carboxyl ester moiety catalyzed by human cathepsin A (CatA) or carboxylesterase 1 (CES1) and phosphoramidate cleavage by histidine triad nucleotide-binding protein 1 (HINT1) followed by phosphorylation by the pyrimidine nucleotide biosynthesis pathway. Dephosphorylation results in the formation of nucleoside metabolite GS-331007 that cannot be efficiently rephosphorylated and lacks anti-HCV activity in vitro.
GS-331007 and GS-566500 were detected in all species with GS-331007 being the major drug related material in all species and all matrices. In plasma, urine and feces of all species administered sofosbuvir the primary metabolite detected was GS-331007 accounting for >80% of total exposure. In rat liver and plasma GS-566500 was also detected. The metabolite profile was overall comparable between non-pregnant, pregnant and postpartum rats and in milk of postpartum rats with GS-331007 and 2 sulfate conjugates of GS-331007 being the major metabolites.
In dog following a single oral dose of 20 mg/kg of sofosbuvir three metabolites in plasma were identified, GS-331007, GS-566500 and M4 (proposed glucuronidation product of GS-606965), accounting for 93.4%, 1.6% and 0.5%, respectively of total plasma AUC. Parent compound amounted to 4.5%. In dog (and mouse) the majority of a radioactive dose was recovered in urine within 8 to 12 hours.
For more Metabolism/Metabolites (Complete) data for Sofosbuvir (7 total), please visit the HSDB record page.

Wikipedia

Sofosbuvir
Corydaline

Drug Warnings

FDA is warning that serious slowing of the heart rate can occur when the antiarrhythmic drug amiodarone is taken together with either the hepatitis C drug Harvoni (ledipasvir/sofosbuvir) or with Sovaldi (sofosbuvir) taken in combination with another direct acting antiviral for the treatment of hepatitis C infection. FDA is adding information about serious slowing of the heart rate, known as symptomatic bradycardia, to the Harvoni and Sovaldi labels. FDA is recommending that health care professionals should not prescribe either Harvoni or Sovaldi combined with another direct acting antiviral, such as the investigational drug daclatasvir or Olysio (simeprevir), with amiodarone. FDA review of submitted postmarketing adverse event reports found that patients can develop a serious and life-threatening symptomatic bradycardia when either Harvoni or Sovaldi combined with another direct-acting antiviral is taken together with amiodarone. The reports included the death of one patient due to cardiac arrest and three patients requiring placement of a pacemaker to regulate their heart rhythms. The other patients recovered after discontinuing either the hepatitis C drugs or amiodarone, or both. The cause of these events could not be determined. FDA will continue to monitor Harvoni and Sovaldi for risks of serious symptomatic bradycardia and further investigate the reason why the use of amiodarone with these hepatitis C drugs led to the heart-related events.
Concomitant use of sofosbuvir with drugs that are potent inducers of the P-glycoprotein (P-gp) transport system in the intestine (e.g., rifampin, St. John's wort) is not recommended since this may result in substantially decreased sofosbuvir plasma concentrations and could lead to reduced therapeutic effect of sofosbuvir.
Anemia has been reported in patients receiving sofosbuvir in conjunction with ribavirin or in conjunction with peginterferon alfa andribavirin. In clinical trials, anemia was reported in 21% of patients who received 12 weeks of treatment with sofosbuvir, peginterferon alfa, and ribavirin compared with 12% of patients who received 24 weeks of treatment with peginterferon alfa and ribavirin without sofosbuvir. In addition, hemoglobin concentrations less than 10 g/dL were reported in 23% of patients who received 12 weeks of treatment with sofosbuvir, peginterferon alfa, and ribavirin compared with 14% of patients who received 24 weeks of treatment with peginterferon alfa and ribavirin without sofosbuvir.
Adverse effects reported in more than 20% of patients receiving sofosbuvir in conjunction with ribavirin and peginterferon alfa include fatigue, headache, nausea, insomnia, and anemia.
For more Drug Warnings (Complete) data for Sofosbuvir (13 total), please visit the HSDB record page.

Biological Half Life

The median terminal half-lives of sofosbuvir and GS-331007 were 0.4 and 27 hours, respectively.

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Storage Conditions

Store at room temperature below 30 °C (86 °F).

Interactions

Concomitant use of rifampin, a potent inducer of P-gp in the intestine, and sofosbuvir may cause decreased plasma concentrations of sofosbuvir and GS-331007 and may lead to decreased therapeutic effect of sofosbuvir. Rifampin and sofosbuvir should not be used concomitantly.
Rifabutin is expected to cause decreased plasma concentrations of sofosbuvir and GS-331007, which may lead to decreased therapeutic effect of sofosbuvir. Concomitant use of rifabutin and sofosbuvir is not recommended.
When used concomitantly with sofosbuvir, certain anticonvulsants (i.e., carbamazepine, oxcarbazepine, phenobarbital, phenytoin) are expected to decrease plasma concentrations of sofosbuvir and GS-331007, which may lead to decreased therapeutic effect of sofosbuvir. Concomitant use of these anticonvulsants and sofosbuvir is not recommended.
Sofosbuvir is a substrate of breast cancer resistance protein (BCRP); GS-331007 is not a BCRP substrate. Inhibitors of BCRP may cause increased plasma concentrations of sofosbuvir without increasing plasma concentrations of GS-331007. Sofosbuvir and GS-331007 are not BCRP inhibitors; pharmacokinetic interactions are unlikely with drugs that are BCRP substrates.
For more Interactions (Complete) data for Sofosbuvir (13 total), please visit the HSDB record page.

Stability Shelf Life

Stable if stored as directed; avoid strong oxidizing agents

Dates

Last modified: 08-15-2023
1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548823/ PubMed PMID: 31644130.
2: Childs-Kean LM, Brumwell NA, Lodl EF. Profile of sofosbuvir/velpatasvir/voxilaprevir in the treatment of hepatitis C. Infect Drug Resist. 2019 Jul 23;12:2259-2268. doi: 10.2147/IDR.S171338. eCollection 2019. Review. PubMed PMID: 31413603; PubMed Central PMCID: PMC6662169.
3: Sofosbuvir/velpatasvir/voxilaprevir for hepatitis C. Aust Prescr. 2019 Jun;42(3):108-109. doi: 10.18773/austprescr.2019.033. Epub 2019 Apr 24. Review. PubMed PMID: 31363313; PubMed Central PMCID: PMC6594850.
4: Catalli L, Martens SK, Terrault NA, Reeves JD. Novel NS5B Resistance-Associated Substitution Emerges Under Failing Sofosbuvir/Ledipasvir Therapy. Clin Liver Dis (Hoboken). 2019 Mar 29;13(3):74-78. doi: 10.1002/cld.768. eCollection 2019 Mar. Review. PubMed PMID: 30988941; PubMed Central PMCID: PMC6446458.
5: Mucenic M, Brandão ABM, Marroni CA, Fleck Junior AM, Zanotelli ML, Leipnitz I, Meine MH, Kiss G, Martini J, Schlindwein ES, Costabeber AM, Sacco FKR, Rossato G, Cantisani GPC. Sofosbuvir, ribavirin and pegylated interferon for a daclatasvir-resistent genotype 3 hepatitis C virus: case report and review. Rev Inst Med Trop Sao Paulo. 2019 Feb 14;61:e12. doi: 10.1590/S1678-9946201961012. Review. PubMed PMID: 30785566; PubMed Central PMCID: PMC6376924.
6: Bourlière M, Pietri O, Castellani P, Oules V, Adhoute X. Sofosbuvir, velpatasvir and voxilaprevir: a new triple combination for hepatitis C virus treatment. One pill fits all? Is it the end of the road? Therap Adv Gastroenterol. 2018 Dec 2;11:1756284818812358. doi: 10.1177/1756284818812358. eCollection 2018. Review. PubMed PMID: 30574189; PubMed Central PMCID: PMC6295690.
7: Pharmacoeconomic Review Report: Sofosbuvir/Velpatasvir/Voxilaprevir (Vosevi): (Gilead Sciences Canada, Inc.): Indication: Hepatitis C infection genotype 1 to 6 [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2018 Feb. Available from http://www.ncbi.nlm.nih.gov/books/NBK534109/ PubMed PMID: 30480922.
8: Clinical Review Report: Sofosbuvir / Velpatasvir / Voxilaprevir (Vosevi): (Gilead Sciences Canada, Inc.): Indication: Hepatitis C infection genotype 1 to 6 [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2018 Feb. Available from http://www.ncbi.nlm.nih.gov/books/NBK534032/ PubMed PMID: 30475545.
9: CADTH Canadian Drug Expert Committee Recommendation: Sofosbuvir/Velpatasvir/Voxilaprevir (Vosevi — Gilead Sciences Canada, Inc.): Indication: Chronic hepatitis C virus infection [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2018 Jan. No abstract available. Available from http://www.ncbi.nlm.nih.gov/books/NBK533004/ PubMed PMID: 30427626.
10: Zignego AL, Monti M, Gragnani L. Sofosbuvir/Velpatasvir for the treatment of Hepatitis C Virus infection. Acta Biomed. 2018 Oct 8;89(3):321-331. doi: 10.23750/abm.v89i3.7718. Review. PubMed PMID: 30333452; PubMed Central PMCID: PMC6502110.
11: Pearlman BL, Hinds AE. Review article: novel antivirals for hepatitis C-sofosbuvir/velpatasvir/voxilaprevir, glecaprevir/pibrentasvir. Aliment Pharmacol Ther. 2018 Nov;48(9):914-923. doi: 10.1111/apt.14977. Epub 2018 Oct 4. Review. PubMed PMID: 30288771.
12: Yang CHT, Goel A, Ahmed A. Clinical utility of ledipasvir/sofosbuvir in the treatment of adolescents and children with hepatitis C. Adolesc Health Med Ther. 2018 Jul 30;9:103-110. doi: 10.2147/AHMT.S147896. eCollection 2018. Review. PubMed PMID: 30104913; PubMed Central PMCID: PMC6071628.
13: Rivero-Juarez A, Brieva T, Frias M, Rivero A. Pharmacodynamic and pharmacokinetic evaluation of the combination of daclatasvir/sofosbuvir/ribavirin in the treatment of chronic hepatitis C. Expert Opin Drug Metab Toxicol. 2018 Sep;14(9):901-910. doi: 10.1080/17425255.2018.1506765. Epub 2018 Aug 2. Review. PubMed PMID: 30058394.
14: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500824/ PubMed PMID: 29999883.
15: Summers BB. Sofosbuvir, velpatasvir and voxilaprevir combination therapy for treating patients with hepatitis C virus infection. Drugs Today (Barc). 2018 Apr;54(4):255-268. doi: 10.1358/dot.2018.54.4.2788017. Review. PubMed PMID: 29869647.
16: German P, Mathias A, Brainard DM, Kearney BP. Drug-Drug Interaction Profile of the Fixed-Dose Combination Tablet Regimen Ledipasvir/Sofosbuvir. Clin Pharmacokinet. 2018 Nov;57(11):1369-1383. doi: 10.1007/s40262-018-0654-5. Review. PubMed PMID: 29644537.
17: Heo YA, Deeks ED. Sofosbuvir/Velpatasvir/Voxilaprevir: A Review in Chronic Hepatitis C. Drugs. 2018 Apr;78(5):577-587. doi: 10.1007/s40265-018-0895-5. Review. PubMed PMID: 29546556.
18: Dashti-Khavidaki S, Khalili H, Nasiri-Toosi M. Potential nephrotoxicity of sofosbuvir-based treatment in patients infected with hepatitis C virus: a review on incidence, type and risk factors. Expert Rev Clin Pharmacol. 2018 May;11(5):525-529. doi: 10.1080/17512433.2018.1451327. Epub 2018 Mar 14. Review. PubMed PMID: 29533117.
19: Scott LJ. Ledipasvir/Sofosbuvir: A Review in Chronic Hepatitis C. Drugs. 2018 Feb;78(2):245-256. doi: 10.1007/s40265-018-0864-z. Review. PubMed PMID: 29380288.
20: Chahine EB, Kelley D, Childs-Kean LM. Sofosbuvir/Velpatasvir/Voxilaprevir: A Pan-Genotypic Direct-Acting Antiviral Combination for Hepatitis C. Ann Pharmacother. 2018 Apr;52(4):352-363. doi: 10.1177/1060028017741508. Epub 2017 Nov 8. Review. PubMed PMID: 29115151.

Explore Compound Types